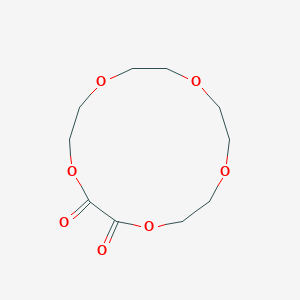
1,4,7,10,13-Pentaoxacyclopentadecane-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,7,10,13-Pentaoxacyclopentadecane-2,3-dione is a cyclic compound with the molecular formula C10H16O7. It is known for its unique structure, which includes multiple ether linkages and a dione functional group. This compound is part of the crown ether family, which is known for its ability to form stable complexes with various cations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,4,7,10,13-Pentaoxacyclopentadecane-2,3-dione can be synthesized through a multi-step process involving the cyclization of appropriate precursors. The synthesis typically involves the use of ethylene glycol derivatives and dicarboxylic acids under acidic or basic conditions to form the cyclic ether structure. The final step involves the oxidation of the intermediate to introduce the dione functionality.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 1,4,7,10,13-Pentaoxacyclopentadecane-2,3-dione undergoes various chemical reactions, including:
Oxidation: The dione group can be further oxidized to form carboxylic acids.
Reduction: The dione group can be reduced to form diols.
Substitution: The ether linkages can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as alkoxides and amines can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Diols.
Substitution: Ether derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
1,4,7,10,13-Pentaoxacyclopentadecane-2,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: Investigated for its potential as a molecular transporter due to its ability to encapsulate ions and small molecules.
Medicine: Explored for its potential use in drug delivery systems.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 1,4,7,10,13-Pentaoxacyclopentadecane-2,3-dione involves its ability to form stable complexes with cations. The ether linkages create a cavity that can encapsulate metal ions, stabilizing them through electrostatic interactions. This property makes it an effective ligand in coordination chemistry and a potential molecular transporter in biological systems.
Vergleich Mit ähnlichen Verbindungen
15-Crown-5: Another crown ether with a similar structure but without the dione functionality.
18-Crown-6: A larger crown ether with six ether linkages, known for its ability to complex with larger cations.
Dibenzo-18-crown-6: A crown ether with benzene rings, providing additional stability and rigidity to the structure.
Uniqueness: 1,4,7,10,13-Pentaoxacyclopentadecane-2,3-dione is unique due to its dione functionality, which allows it to undergo additional chemical reactions compared to other crown ethers. This makes it a versatile compound in both synthetic and research applications.
Eigenschaften
CAS-Nummer |
66785-57-7 |
|---|---|
Molekularformel |
C10H16O7 |
Molekulargewicht |
248.23 g/mol |
IUPAC-Name |
1,4,7,10,13-pentaoxacyclopentadecane-2,3-dione |
InChI |
InChI=1S/C10H16O7/c11-9-10(12)17-8-6-15-4-2-13-1-3-14-5-7-16-9/h1-8H2 |
InChI-Schlüssel |
GCFCXILEVOTMFQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCOC(=O)C(=O)OCCOCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















